Amitivir
Amitivir
Amitivir is a secondary amine.
Amitivir is an inhibitor of inosine monophosphate dehydrogenase with activity against several influenza A and B viruses. Amitivir inhibits the conversion of inosine monophosphate to xanthosine monophosphate, the rate-limiting step in the de novo biosynthesis of guanine nucleotides, leading to inhibition of cell proliferation.
Amitivir is an inhibitor of inosine monophosphate dehydrogenase with activity against several influenza A and B viruses. Amitivir inhibits the conversion of inosine monophosphate to xanthosine monophosphate, the rate-limiting step in the de novo biosynthesis of guanine nucleotides, leading to inhibition of cell proliferation.
Brand Name:
Vulcanchem
CAS No.:
111393-84-1
VCID:
VC0518672
InChI:
InChI=1S/C3H2N4S/c4-1-5-3-7-6-2-8-3/h2H,(H,5,7)
SMILES:
C1=NN=C(S1)NC#N
Molecular Formula:
C3H2N4S
Molecular Weight:
126.14 g/mol
Amitivir
CAS No.: 111393-84-1
Inhibitors
VCID: VC0518672
Molecular Formula: C3H2N4S
Molecular Weight: 126.14 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Description | Amitivir is a secondary amine. Amitivir is an inhibitor of inosine monophosphate dehydrogenase with activity against several influenza A and B viruses. Amitivir inhibits the conversion of inosine monophosphate to xanthosine monophosphate, the rate-limiting step in the de novo biosynthesis of guanine nucleotides, leading to inhibition of cell proliferation. |
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CAS No. | 111393-84-1 |
Product Name | Amitivir |
Molecular Formula | C3H2N4S |
Molecular Weight | 126.14 g/mol |
IUPAC Name | 1,3,4-thiadiazol-2-ylcyanamide |
Standard InChI | InChI=1S/C3H2N4S/c4-1-5-3-7-6-2-8-3/h2H,(H,5,7) |
Standard InChIKey | YUCHAYRHHXJNQK-UHFFFAOYSA-N |
SMILES | C1=NN=C(S1)NC#N |
Canonical SMILES | C1=NN=C(S1)NC#N |
Appearance | Solid powder |
Purity | >98% (or refer to the Certificate of Analysis) |
Shelf Life | >2 years if stored properly |
Solubility | Soluble in DMSO |
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms | 1,3,4-thiadiazol-2-ylcyanamide LY 217896 LY 253963 LY-217896 LY-253963 LY217896 LY253963 |
Reference | 1: Herman JL, Chay SH. Quantitative whole-body autoradiography in pregnant rabbits to determine fetal exposure of potential teratogenic compounds. J Pharmacol Toxicol Methods. 1998 Feb;39(1):29-33. PubMed PMID: 9596145. 2: Bonate PL, Peyton A. Uptake and biodisposition of 2-ylcyanamide-1,3,4-thiadiazole (LY217896) by red blood cells. Biopharm Drug Dispos. 1995 Mar;16(2):151-67. PubMed PMID: 7780048. 3: Hayden FG, Tunkel AR, Treanor JJ, Betts RF, Allerheiligen S, Harris J. Oral LY217896 for prevention of experimental influenza A virus infection and illness in humans. Antimicrob Agents Chemother. 1994 May;38(5):1178-81. PubMed PMID: 8067760; PubMed Central PMCID: PMC188174. 4: Ehlhardt WJ, Wheeler WJ, Breau AP, Chay SH, Birch GM. Biotransformation of the antiviral agent 1,3,4-thiadiazol-2-ylcyanamide (LY217896) and characteristics of a mesoionic ribose metabolite. Drug Metab Dispos. 1993 Jan-Feb;21(1):162-70. PubMed PMID: 8095212. 5: Colacino JM, DeLong DC, Nelson JR, Spitzer WA, Tang J, Victor F, Wu CY. Evaluation of the anti-influenza virus activities of 1,3,4-thiadiazol-2-ylcyanamide (LY217896) and its sodium salt. Antimicrob Agents Chemother. 1990 Nov;34(11):2156-63. PubMed PMID: 2073106; PubMed Central PMCID: PMC172017. 6: Wyde PR, Ambrose MW, Meyer HL, Gilbert BE. Toxicity and antiviral activity of LY253963 against respiratory syncytial and parainfluenza type 3 viruses in tissue culture and in cotton rats. Antiviral Res. 1990 Oct-Nov;14(4-5):237-47. PubMed PMID: 1965110. 7: Hayden FG, Rollins BS, Hay AJ. Anti-influenza virus activity of the compound LY253963. Antiviral Res. 1990 Jul;14(1):25-38. PubMed PMID: 2080866. |
PubChem Compound | 65912 |
Last Modified | Aug 15 2023 |
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